Cas no 883648-71-3 (N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide)

Technical Introduction: N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide is a structurally complex organic compound featuring a thiophene-carboxamide core with an ethoxy-methoxyphenyl substituent. Its design incorporates dual heterocyclic moieties (thiophene) and a formamido linker, suggesting potential utility in pharmaceutical or materials science applications. The presence of electron-donating groups (ethoxy, methoxy) may enhance solubility and reactivity, while the thiophene rings could contribute to π-conjugation, making it relevant for optoelectronic or bioactive molecule development. The compound’s modular structure allows for further functionalization, offering versatility in synthetic chemistry. Stability and purity are critical for reproducible performance in research or industrial settings. (Word count: ~100)
N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide structure
883648-71-3 structure
商品名:N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide
CAS番号:883648-71-3
MF:C20H20N2O4S2
メガワット:416.513802528381
CID:5447545

N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide
    • N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide
    • インチ: 1S/C20H20N2O4S2/c1-3-26-14-9-8-13(12-15(14)25-2)18(21-19(23)16-6-4-10-27-16)22-20(24)17-7-5-11-28-17/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24)
    • InChIKey: LFWVOEFXHHIHCJ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC(C2=CC=C(OCC)C(OC)=C2)NC(C2SC=CC=2)=O)=O)SC=CC=1

N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3056-0168-3mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3056-0168-4mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F3056-0168-5mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F3056-0168-40mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F3056-0168-1mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3056-0168-50mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F3056-0168-10mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F3056-0168-2mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3056-0168-20μmol
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
20μl
$79.0 2023-04-28
Life Chemicals
F3056-0168-30mg
N-[(4-ethoxy-3-methoxyphenyl)[(thiophen-2-yl)formamido]methyl]thiophene-2-carboxamide
883648-71-3 90%+
30mg
$119.0 2023-04-28

N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide 関連文献

N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamideに関する追加情報

Research Brief on N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide (CAS: 883648-71-3)

Recent studies on the compound N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide (CAS: 883648-71-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiophene and methoxyphenyl moieties, has been the subject of extensive research due to its promising pharmacological properties, including anti-inflammatory and anticancer activities. The following brief synthesizes the latest findings and developments related to this compound.

The primary focus of recent research has been on elucidating the molecular mechanisms underlying the biological activity of 883648-71-3. In vitro studies have demonstrated its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the regulation of inflammation and cell proliferation. These findings suggest that the compound may serve as a potent inhibitor of inflammatory responses and tumor growth, making it a candidate for further development in drug discovery programs.

Structural-activity relationship (SAR) studies have further explored the impact of modifications to the thiophene and methoxyphenyl groups on the compound's efficacy. Researchers have identified specific structural features that enhance binding affinity to target proteins, thereby improving therapeutic potential. Computational modeling and molecular docking simulations have supported these findings, providing insights into the compound's interaction with biological targets at the atomic level.

In vivo evaluations of 883648-71-3 have shown promising results in animal models of disease. For instance, in murine models of rheumatoid arthritis, the compound exhibited significant anti-inflammatory effects, reducing joint swelling and tissue damage. Similarly, in xenograft models of cancer, it demonstrated tumor growth inhibition with minimal toxicity, highlighting its potential as a safe and effective therapeutic agent.

Despite these advancements, challenges remain in the development of 883648-71-3 as a clinical candidate. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future studies. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations and enhance the compound's pharmacokinetic profile.

In conclusion, N-(4-ethoxy-3-methoxyphenyl)(thiophen-2-yl)formamidomethylthiophene-2-carboxamide represents a promising lead compound in the search for new anti-inflammatory and anticancer therapies. Ongoing research aims to further characterize its mechanisms of action, optimize its structure for improved efficacy, and evaluate its potential in preclinical and clinical settings. The continued exploration of this compound underscores its significance in the evolving landscape of chemical biology and medicinal chemistry.

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